molecular formula C5H9BrO3 B13805609 cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol CAS No. 6204-42-8

cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol

Cat. No.: B13805609
CAS No.: 6204-42-8
M. Wt: 197.03 g/mol
InChI Key: ZSLVLMWYSIERCN-UHNVWZDZSA-N
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Description

cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol: is an organic compound with a unique structure characterized by a bromomethyl group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method is the bromination of 1,3-dioxolane derivatives using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at a temperature range of 60-80°C .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular processes .

Comparison with Similar Compounds

Properties

CAS No.

6204-42-8

Molecular Formula

C5H9BrO3

Molecular Weight

197.03 g/mol

IUPAC Name

[(2S,4R)-2-(bromomethyl)-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C5H9BrO3/c6-1-5-8-3-4(2-7)9-5/h4-5,7H,1-3H2/t4-,5+/m1/s1

InChI Key

ZSLVLMWYSIERCN-UHNVWZDZSA-N

Isomeric SMILES

C1[C@H](O[C@H](O1)CBr)CO

Canonical SMILES

C1C(OC(O1)CBr)CO

Origin of Product

United States

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